molecular formula C8H16N2O B1396196 (3S)-N-(Oxetan-3-yl)piperidin-3-amine CAS No. 1349699-74-6

(3S)-N-(Oxetan-3-yl)piperidin-3-amine

Cat. No. B1396196
M. Wt: 156.23 g/mol
InChI Key: BRRHUVVCEWRMCS-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3S)-N-(Oxetan-3-yl)piperidin-3-amine” is a specialty chemical with the CAS number 1349699-74-6 . It is used in various applications, including scientific research and drug discovery.

Scientific Research Applications

1. Intramolecular Amination and Cyclization Reactions

A significant application of compounds like (3S)-N-(Oxetan-3-yl)piperidin-3-amine is in oxaziridine-mediated intramolecular amination of sp(3)-hybridized C-H bonds. This method is utilized for efficient cyclization reactions, leading to the creation of complex nitrogen-containing heterocycles such as piperidine and tetrahydroisoquinoline structures (Allen et al., 2009).

2. Synthesis and Absolute Configuration of Enantiomeric Pure Derivatives

Another application is seen in the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives from corresponding diastereomers. This process involves systematic studies like single crystal X-ray crystallography to determine molecular structures and absolute configurations, showcasing the utility in stereochemical analysis and synthesis (Król et al., 2022).

3. Selective Functionalization Adjacent to Nitrogen

Compounds in this category are used for selective functionalization of sp(3) C-H bonds adjacent to nitrogen atoms. This process leads to various functionalized products, demonstrating the role of these compounds in organic synthesis and modification of molecular structures (Shu et al., 2009).

properties

IUPAC Name

(3S)-N-(oxetan-3-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-7(4-9-3-1)10-8-5-11-6-8/h7-10H,1-6H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRHUVVCEWRMCS-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)NC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-N-(Oxetan-3-yl)piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-N-(Oxetan-3-yl)piperidin-3-amine
Reactant of Route 2
Reactant of Route 2
(3S)-N-(Oxetan-3-yl)piperidin-3-amine
Reactant of Route 3
Reactant of Route 3
(3S)-N-(Oxetan-3-yl)piperidin-3-amine
Reactant of Route 4
Reactant of Route 4
(3S)-N-(Oxetan-3-yl)piperidin-3-amine
Reactant of Route 5
(3S)-N-(Oxetan-3-yl)piperidin-3-amine
Reactant of Route 6
(3S)-N-(Oxetan-3-yl)piperidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.